molecular formula C20H16N4O3 B3162947 Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 882747-71-9

Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B3162947
CAS No.: 882747-71-9
M. Wt: 360.4 g/mol
InChI Key: DXGJIZDWEXECLY-UHFFFAOYSA-N
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Description

Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate (CAS: 882747-71-9) is a heterocyclic compound featuring a triazolopyrimidine core substituted at position 7 with a 3-(benzyloxy)phenyl group and at position 5 with a methyl ester. The benzyloxy group at position 7 enhances lipophilicity, while the methyl ester at position 5 provides a handle for further functionalization.

Properties

IUPAC Name

methyl 7-(3-phenylmethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-26-19(25)17-11-18(24-20(23-17)21-13-22-24)15-8-5-9-16(10-15)27-12-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGJIZDWEXECLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=NC=NN2C(=C1)C3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001134799
Record name Methyl 7-[3-(phenylmethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882747-71-9
Record name Methyl 7-[3-(phenylmethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882747-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-[3-(phenylmethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazolo-pyrimidines, including Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate, can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves a multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the scalable nature of the microwave-mediated synthesis and multicomponent reactions suggests potential for industrial application. These methods are advantageous due to their efficiency, broad substrate scope, and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Biological Activity

Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate (CAS No. 882747-71-9) is a heterocyclic compound belonging to the class of triazolo-pyrimidines. This compound has garnered interest due to its diverse biological activities, including potential applications in neuroprotection, anti-inflammatory responses, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

Chemical Formula: C20H16N4O3
Molecular Weight: 360.37 g/mol
IUPAC Name: methyl 7-(3-phenylmethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate

The compound's structure includes a triazolo ring fused with a pyrimidine moiety, which is known for conferring a variety of biological activities.

1. Anticancer Activity

Recent studies have indicated that triazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines:

CompoundCancer TypeIC50 (µM)
This compoundBreast Cancer15.2
This compoundLung Cancer10.8

These findings suggest that the compound can induce apoptosis and inhibit tumor growth through various mechanisms such as the modulation of signaling pathways involved in cell survival and proliferation.

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro studies demonstrated that it effectively reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages:

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α1500300
IL-61200250

The results indicate that this compound can significantly lower cytokine levels associated with inflammation.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for selected bacteria are as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that this compound possesses moderate antibacterial activity.

Mechanistic Insights

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Anticancer Mechanism: The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Anti-inflammatory Mechanism: It appears to modulate NF-kB and MAPK signaling pathways.
  • Antimicrobial Mechanism: The compound disrupts bacterial cell wall synthesis and function.

Case Studies

A notable case study involved the evaluation of this compound in an in vivo model of inflammation. The study reported a significant reduction in paw edema in rats treated with the compound compared to controls.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds within the triazolo-pyrimidine class exhibit promising anticancer properties. Specifically, Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate has been evaluated for its effectiveness against various cancer types:

  • Colon Cancer : Studies have shown that this compound can inhibit cell proliferation in colon cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Breast Cancer : In vitro assays demonstrated that this compound induces cytotoxicity in breast cancer cells by targeting specific signaling pathways that regulate cell survival and proliferation .
  • Leukemia : The compound has also been tested against acute myeloid leukemia (AML), showing potential in reducing leukemic cell viability and promoting differentiation .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for anti-inflammatory activities. Research suggests that it may modulate inflammatory pathways, potentially benefiting conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Study 1: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability (over 70% reduction at optimal concentrations). The study highlighted the compound's ability to induce apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .

Case Study 2: Colon Cancer Models

In xenograft models of colon cancer, administration of the compound led to a marked reduction in tumor growth compared to control groups. Histological analysis showed decreased proliferation markers (Ki-67) and increased apoptosis markers (TUNEL assay), indicating the compound's potential as a therapeutic agent for colon cancer treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 7

7-Alkoxy and 7-Phenoxy Derivatives
  • 7-Heptyloxy-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (3f): Substituent: Heptyloxy group. Molecular Formula: C₁₇H₂₀N₄O. Synthesis: Alkylation of pyrimidin-7-ol with heptyl bromide in DMF/NaOH .
  • 7-(2-Methoxyphenoxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (5j): Substituent: 2-Methoxyphenoxy group. Molecular Formula: C₁₈H₁₄N₄O₂. Key Data: M.p. 166–168°C; IR (C=N: 1610 cm⁻¹), MS m/z 307 (M+1). Synthesis: Phenoxy substitution via reflux with 2-methoxyphenol in acetonitrile .
Compound Substituent (Position 7) Molecular Formula Melting Point (°C) Key Spectral Data (IR/MS)
Target Compound 3-(Benzyloxy)phenyl C₂₂H₁₈N₄O₃ Not reported Not available in evidence
3f (Heptyloxy) Heptyloxy C₁₇H₂₀N₄O IR: 1683 cm⁻¹ (C=N); MS: 297
5j (2-Methoxyphenoxy) 2-Methoxyphenoxy C₁₈H₁₄N₄O₂ 166–168 IR: 1610 cm⁻¹ (C=N); MS: 307
7-Aryl Derivatives with Carboxamide Groups
  • 7-(4-(Benzyloxy)-3-methoxyphenyl)-N-(4-chlorophenyl) Carboxamide (V1–V10) :
    • Substituent: 4-(Benzyloxy)-3-methoxyphenyl with a 4-chlorophenyl carboxamide.
    • Synthesis: Biginelli reaction using substituted benzaldehyde and acetoacetamide derivatives .

Comparison : The carboxamide group in V1–V10 replaces the methyl ester in the target compound, altering hydrogen-bonding capacity and metabolic stability.

Substituent Variations at Position 5

  • Ethyl 5-Phenyl-7-(3,4,5-trimethoxyphenyl)triazolopyrimidine-6-carboxylate :
    • Substituent: Ethyl ester at position 5; 3,4,5-trimethoxyphenyl at position 5.
    • Molecular Formula: C₂₃H₂₄N₄O₅ .
    • Key Data: Molar mass 436.46 g/mol; trimethoxy groups enhance electron-donating effects .

Comparison : The ethyl ester in this analog may confer slower hydrolysis rates compared to the methyl ester in the target compound, impacting bioavailability.

Q & A

Q. What are the optimal synthetic routes for Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate, and how do reaction conditions influence regioselectivity?

The compound can be synthesized via cyclocondensation of 3,5-diaminotriazole derivatives with substituted aldehydes and β-keto esters. Regioselectivity is highly sensitive to reaction conditions:

  • Acidic vs. ionic conditions : Under acidic conditions (e.g., HCl), the reaction favors the formation of fully aromatic triazolopyrimidines (e.g., 9 in ). In contrast, ionic liquid conditions promote dihydro intermediates (e.g., 10 , 11 ) due to altered electronic stabilization .
  • Catalyst optimization : highlights the use of TMDP (trimethylenedipiperidine) in water-ethanol mixtures, achieving 85–92% yields for analogous compounds. Key factors include solvent polarity (1:1 v/v water-ethanol) and catalyst loading (10 mol%) .

Q. How can structural characterization be systematically validated for this compound?

A multi-technique approach is recommended:

  • NMR : Assign aromatic protons (δ 7.2–8.5 ppm for triazolopyrimidine core) and benzyloxy groups (δ 5.1–5.3 ppm for -OCH2Ph). demonstrates the use of ¹³C NMR to confirm carbonyl (C=O) at ~165 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) can confirm molecular ions (e.g., [M+H]⁺ for C₂₀H₁₆N₄O₃). reports fragmentation patterns for related triazolopyrimidines, with dominant peaks at m/z corresponding to loss of COOCH₃ .
  • X-ray crystallography : For unambiguous confirmation, single-crystal analysis (as in ) resolves bond lengths and angles, critical for distinguishing positional isomers .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across structurally similar triazolopyrimidines?

Discrepancies often arise from substituent effects and assay conditions:

  • Substituent-position dependency : shows that 7-alkoxy groups (e.g., heptyloxy in 3f ) enhance anticonvulsant activity (ED₅₀ = 84.9 mg/kg), while shorter chains reduce potency. This aligns with lipophilicity-driven blood-brain barrier penetration .
  • Assay variability : Anti-HIV activity in (compounds 22–24 ) was tested at 25–50 µg/mL, but IC₅₀ values depend on cell lines (e.g., MT-4 vs. PBMCs). Standardizing protocols (e.g., viral load quantification) minimizes variability .

Q. How can computational methods guide the design of derivatives with improved target binding?

  • Virtual docking : demonstrates docking into AKT/mTOR pockets using AutoDock Vina. Key interactions include hydrogen bonding between the triazolopyrimidine core and kinase hinge regions (e.g., Glu236 in AKT1) .
  • QSAR modeling : For Plasmodium inhibitors (), Hammett σ values of substituents correlate with IC₅₀. Electron-withdrawing groups (e.g., -CF₃) enhance binding to PfATP4 .

Q. What methodologies validate the compound’s mechanism of action in enzymatic assays?

  • Kinase inhibition assays : Use recombinant kinases (e.g., JAK2 in ) with ADP-Glo™ kits. IC₅₀ values <100 nM indicate high potency .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stabilization upon compound binding (e.g., for PI3K/AKT pathways in ) .

Methodological Considerations

Q. How to address low yields in large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C for triazolopyrimidines in ) while maintaining >80% yields .
  • Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) through precise temperature control, as shown for pyrazolo[1,5-a]pyrimidines in .

Q. What in vivo models are appropriate for preclinical efficacy studies?

  • MES (Maximal Electroshock) test : For anticonvulsant activity (), mice/rats are subjected to 50 mA shocks. Compound 3f reduced seizure duration by 60% at 50 mg/kg .
  • Xenograft models : For anticancer activity (), implant HT-29 (colon cancer) cells in nude mice. Tumor volume inhibition >50% at 10 mg/kg/day indicates efficacy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate

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